molecular formula C5H6N6O2 B1655035 2-Azido-4,6-dimethoxy-1,3,5-triazine CAS No. 30805-07-3

2-Azido-4,6-dimethoxy-1,3,5-triazine

Cat. No.: B1655035
CAS No.: 30805-07-3
M. Wt: 182.14 g/mol
InChI Key: SMNHXCCXAHLVEI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is the formation of diazo compounds . ADT is used as a diazo-transfer reagent, which is a type of chemical that transfers a diazo group to another molecule .

Mode of Action

ADT interacts with its targets through a process known as diazo-transfer . This reaction involves the transfer of a diazo group from ADT to another molecule, resulting in the formation of diazo compounds . The reaction is highly efficient and can be completed within several minutes at room temperature .

Biochemical Pathways

The diazo-transfer reaction mediated by ADT affects the synthesis of diazo compounds . These compounds are crucial in organic chemistry for the formation of various functional groups and complex molecules .

Pharmacokinetics

It is known that adt is very stable, even when stored under air at room temperature for over a year . This stability suggests that ADT may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of ADT’s action is the formation of diazo compounds . These compounds are versatile intermediates in organic synthesis, leading to the formation of a wide variety of functional groups and complex molecules .

Action Environment

ADT is stable and effective under a variety of conditions . It can perform diazo-transfer reactions efficiently at room temperature . Like all azide compounds, care should be taken to ensure safe practices during its use .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-4,6-dimethoxy-1,3,5-triazine can be synthesized through a diazo-transfer reaction. This involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with sodium azide under mild conditions . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature, yielding the desired product in high purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure safety and efficiency, particularly given the potentially hazardous nature of azide compounds .

Chemical Reactions Analysis

Types of Reactions

2-Azido-4,6-dimethoxy-1,3,5-triazine primarily undergoes diazo-transfer reactions. It can also participate in photochemical reactions, where it reacts with hydrocarbons and ketones .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azido-4,6-dimethoxy-1,3,5-triazine is widely used in scientific research due to its efficiency and stability. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high stability and efficiency as a diazo-transfer reagent. Its ability to maintain stability over extended periods and under various conditions makes it a preferred choice in many synthetic applications .

Properties

IUPAC Name

2-azido-4,6-dimethoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O2/c1-12-4-7-3(10-11-6)8-5(9-4)13-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNHXCCXAHLVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N=[N+]=[N-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275308
Record name 2-azido-4,6-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30805-07-3
Record name 2-azido-4,6-dimethoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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